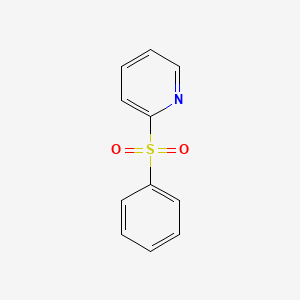

2-(Phenylsulfonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTVNPMFAZVTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302617 | |

| Record name | 2-(PHENYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24244-60-8 | |

| Record name | 24244-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(PHENYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonyl)-pyridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-(Phenylsulfonyl)pyridine

Introduction: Unveiling a Versatile Heteroaryl Sulfone

In the landscape of modern organic synthesis, this compound has emerged as a cornerstone intermediate, valued for its unique reactivity and structural versatility.[1][2] Classified as a heteroaryl sulfone, this white crystalline solid possesses a distinct architecture: a pyridine ring activated by a potent electron-withdrawing phenylsulfonyl group at the C2 position. This arrangement renders the compound an invaluable tool for researchers and drug development professionals.

Its primary role is that of a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2][3] The sulfonyl moiety not only influences the electronic properties of the pyridine ring but also serves as an excellent leaving group, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Key Identifiers:

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. These properties dictate handling, reaction conditions, and methods of characterization.

Physicochemical Data

The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection and temperature control.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 93-95 °C (some sources report 130-135 °C) | [1][4] |

| Boiling Point | 407.3 ± 18.0 °C (Predicted) | [4] |

| Density | 1.282 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), alcohols, and ether. | [1] |

| pKa | -1.84 ± 0.19 (Predicted) | [4] |

The variation in reported melting points may be attributable to different crystalline forms or purity levels. The predicted low pKa highlights the electron-withdrawing nature of the phenylsulfonyl group, which significantly reduces the basicity of the pyridine nitrogen atom.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following is a guide to its expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The pyridine protons, being on an electron-deficient ring, will appear downfield. The proton at the C6 position of the pyridine ring is expected to be the most deshielded due to its proximity to both the nitrogen atom and the sulfonyl group. Protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region.

-

FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present. Key characteristic absorption bands include:

-

~1325-1290 cm⁻¹ and ~1150-1120 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively.

-

~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

-

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (219.26). Key fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and cleavage at the C-S and S-Ph bonds.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is rooted in its straightforward preparation and predictable reactivity, particularly its susceptibility to nucleophilic attack.

Synthesis Protocol: Sulfonylation of Pyridine

A common and direct method for synthesizing this compound involves the reaction of pyridine with benzenesulfonyl chloride.[1] However, a more controlled and widely cited approach involves the oxidation of the corresponding sulfide, 2-(phenylthio)pyridine. For the purpose of this guide, we will detail a representative sulfonylation reaction of a pyridine derivative, which illustrates the core principles.

Experimental Protocol: Synthesis via Sulfonylation of 2-Aminopyridine

This protocol, adapted from the synthesis of a related analogue, demonstrates the fundamental steps of forming a phenylsulfonyl-pyridine linkage.[5][6]

-

Dissolution: Dissolve the pyridine substrate (e.g., 2-aminopyridine, 1.0 eq) in a suitable solvent such as anhydrous pyridine or ether in a round-bottom flask.

-

Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive benzenesulfonyl chloride. Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct.

-

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Causality: The reaction is exothermic. Low-temperature control is essential to prevent side reactions and ensure selectivity.

-

-

Reagent Addition: Slowly add benzenesulfonyl chloride (1.1-1.2 eq) to the cooled, stirring solution.

-

Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.

-

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Work-up & Isolation: Quench the reaction by adding ice water. This will precipitate the crude product. Collect the solid product by filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of phenylsulfonyl pyridine compounds.

Core Reactivity: A Potent Electrophile for SₙAr

The defining characteristic of this compound is the high electrophilicity of its pyridine ring. The potent electron-withdrawing sulfonyl group, combined with the inherent electron deficiency of the pyridine nitrogen, strongly activates the ring towards nucleophilic aromatic substitution (SₙAr).

The phenylsulfonyl group at the C2 position is an excellent leaving group. This makes the compound a powerful reagent for introducing a 2-pyridyl moiety onto a nucleophile. This reactivity is particularly exploited in bioconjugate chemistry, where it serves as a tunable "warhead" for the selective arylation of cysteine residues in proteins.[7][8]

Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (e.g., the thiolate anion from a cysteine residue) attacks the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the ring is restored by the departure of the phenylsulfinate anion, a stable leaving group.

SₙAr Mechanism Diagram

Caption: Mechanism of nucleophilic aromatic substitution (SₙAr) at the C2 position.

Part 3: Key Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable tool across several scientific disciplines.

-

Pharmaceutical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs).[3] Its structure is found in molecules designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs.[9] The pyridine nucleus is a common motif in medicinal chemistry, known to improve properties like water solubility.[10][11]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it serves as a building block in the synthesis of advanced pesticides and herbicides, contributing to crop protection.[2]

-

Bioconjugation and Chemical Biology: Heteroaryl sulfones, including this compound, have emerged as superior reagents for the metal-free, site-specific arylation of proteins.[7] They offer a tunable reactivity profile for modifying cysteine residues, which is crucial for developing covalent inhibitors, protein-drug conjugates, and probes for studying protein function.[8]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

GHS Hazard Information

This compound and its close analogues are associated with the following hazards:[4][12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures

Users should adhere to the following safety protocols:[12][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Minimize dust generation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a potent and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it highly valuable. Its role as a powerful electrophile in nucleophilic aromatic substitution reactions has cemented its importance in the synthesis of pharmaceuticals and agrochemicals and has opened new frontiers in the precise chemical modification of biological macromolecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's attributes is key to unlocking its full potential in creating novel and impactful chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]

- 5. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(Phenylsulfonyl)pyridine (CAS: 24244-60-8)

Introduction: The Strategic Importance of a Versatile Heterocyclic Sulfone

In the landscape of modern organic synthesis and medicinal chemistry, this compound has emerged as a molecule of significant strategic value.[1][2] Its unique electronic architecture, characterized by an electron-deficient pyridine ring activated by a potent phenylsulfonyl leaving group, renders it a versatile building block and a sophisticated tool for chemical biology.[3] This guide provides an in-depth exploration of its synthesis, reactivity, and critical applications, offering field-proven insights for professionals engaged in drug discovery and complex molecule synthesis. The pyridine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to enhance the aqueous solubility and bioavailability of drug candidates.[4][5][6][7] Concurrently, the sulfonyl group plays a crucial role in medicinal chemistry, often forming key hydrogen bonding interactions with biological targets.[8] This combination makes this compound a highly sought-after intermediate for introducing the pyridyl scaffold into active pharmaceutical ingredients (APIs).[2]

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective application. This compound is a white to off-white crystalline solid under standard conditions.[2][9]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 24244-60-8 | [10][11][12][13] |

| Molecular Formula | C₁₁H₉NO₂S | [9][11][12] |

| Molecular Weight | 219.26 g/mol | [4][14][15] |

| Melting Point | 93-95 °C | [12][14] |

| Boiling Point | 407.3±18.0 °C (Predicted) | [12][14] |

| Density | 1.282 g/cm³ | [12][14] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, DMSO) | [9] |

| pKa | -1.84±0.19 (Predicted) | [14] |

Note: Some sources report a melting point of 130-135 °C, which may reflect polymorphism or differences in purity.[9]

Spectroscopic Characterization

The structure of this compound and its derivatives is typically elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[16][17] While specific spectra for the parent compound are proprietary to manufacturers, the expected signatures can be predicted.

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons on both the pyridine and phenyl rings. The proton at the C6 position of the pyridine ring, being adjacent to the nitrogen, would be the most deshielded and appear furthest downfield.[18]

-

¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbon at the C2 position of the pyridine ring, directly attached to the sulfonyl group, would be significantly shifted downfield due to the strong electron-withdrawing effect.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C=N/C=C stretching vibrations of the aromatic rings.

-

MS: Mass spectrometry would show a prominent molecular ion peak (M+) corresponding to the molecular weight of 219.26.

PART 2: Synthesis and Manufacturing Routes

The synthesis of this compound can be achieved through several methods, ranging from classical approaches to more modern, environmentally conscious processes.

Classical Synthesis: Sulfonylation of Pyridine

A common laboratory-scale preparation involves the direct reaction of a pyridine precursor with benzenesulfonyl chloride.[9] However, the direct sulfonylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom. A more practical approach involves the oxidation of a precursor sulfide.

Green Chemistry Approach: Tandem SₙAr/Oxidation

A highly efficient and environmentally friendly process has been developed, featuring a tandem Nucleophilic Aromatic Substitution (SₙAr) and oxidation sequence.[19] This method avoids harsh conditions and produces the target sulfone in high yield and purity.[19]

-

Sulfide Formation (SₙAr): In a reaction vessel, 2-chloropyridine is reacted with thiophenol in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction proceeds via nucleophilic aromatic substitution, where the thiophenolate anion displaces the chloride ion on the pyridine ring to form 2-(phenylthio)pyridine.

-

Oxidation: Without isolation of the intermediate sulfide, an oxidizing agent such as hydrogen peroxide or Oxone® is carefully added to the reaction mixture. This exothermically oxidizes the sulfide to the corresponding sulfone, this compound.

-

Workup and Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.[9]

Caption: Tandem SₙAr/Oxidation workflow for this compound synthesis.

PART 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the exceptional leaving group ability of the phenylsulfonyl moiety, which strongly activates the C2 position of the pyridine ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This is the cornerstone of this compound's reactivity. It readily undergoes SₙAr reactions with a wide range of nucleophiles, including amines, alkoxides, and especially thiols.[3][20] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is favored by the electron-withdrawing nature of both the pyridine nitrogen and the sulfonyl group.

Caption: Generalized mechanism for SₙAr reaction with a thiol.

Tunable Reactivity for Cysteine Modification

A key application in chemical biology is the site-specific modification of cysteine residues in proteins.[4][20] Phenylsulfonyl pyridines are of great interest as thiol-specific moieties.[20] The reaction is often reversible, and its kinetics can be precisely controlled. Systematic studies have shown that the reactivity of the phenylsulfonyl pyridine core can be tuned over several orders of magnitude by introducing electron-donating or electron-withdrawing substituents onto the pyridine or phenyl rings, or through metal ion coordination.[4][20] This "tunability" allows researchers to design probes and covalent drugs with specific reaction rates tailored to the biological system under investigation.[3]

PART 4: Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a key strategic component in the design of modern therapeutics.[1]

Scaffold for Active Pharmaceutical Ingredients (APIs)

Its role as a versatile building block is paramount.[2] It serves as a key starting material for the synthesis of complex pharmaceutical agents, including the antiepileptic drug Perampanel.[11] Its ability to participate in a wide range of coupling and substitution reactions makes it an invaluable tool for medicinal chemists constructing novel molecular architectures.[1]

Covalent Probes and Inhibitors

The unique reactivity of 2-sulfonylpyridines with cysteine has been harnessed to discover novel covalent ligands.[3] By using reporter-based screens for the activation of the KEAP1-NRF2 pathway, which senses endogenous electrophiles, 2-sulfonylpyridines were identified as a largely underexplored cysteine-reactive chemotype.[3] This strategy allows for the discovery of covalent, allosteric inhibitors that can target proteins in novel ways, expanding the "druggable" proteome.

Caption: Workflow for discovering covalent inhibitors using 2-sulfonylpyridines.

Related Structures in Medicinal Chemistry

The broader class of pyridinyl sulfones has been explored for various therapeutic targets. For instance, series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) isozyme, a key target for anti-inflammatory drugs.[21]

PART 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential.

Hazard Identification[14]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions and Storage

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS 24244-60-8 [benchchem.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. 2-Phenylsulfonyl Pyridine [jubilantingrevia.com]

- 12. echemi.com [echemi.com]

- 13. 24244-60-8|this compound|BLD Pharm [bldpharm.com]

- 14. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]

- 15. This compound – Biotuva Life Sciences [biotuva.com]

- 16. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Phenylsulfonyl)pyridine: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(Phenylsulfonyl)pyridine, a compound of significant interest in chemical synthesis and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a white crystalline solid with the chemical formula C₁₁H₉NO₂S.[1] Its structure, consisting of a pyridine ring attached to a phenylsulfonyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in various applications, from synthetic chemistry to pharmaceutical research.[1][2]

The spectroscopic characterization of this compound relies on a combination of techniques that probe different aspects of its molecular structure. ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. IR spectroscopy identifies the characteristic functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H6 | ~8.8 | dd | 4.5, 1.5 |

| Phenyl-H (ortho) | ~8.0 | m | |

| Pyridine-H4 | ~7.7 | dd | 4.5, 1.6 |

| Phenyl-H (meta, para) | ~7.2 | m |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms attached to the sulfonyl group and the nitrogen atom in the pyridine ring are typically deshielded and appear at lower fields.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~151 |

| Pyridine-C6 | ~150 |

| Phenyl-C (ipso) | ~141 |

| Pyridine-C4 | ~135 |

| Phenyl-C (para) | ~135 |

| Phenyl-C (ortho) | ~128 |

| Pyridine-C3, C5 | ~120 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the sulfonyl group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

IR Spectral Data

The key absorption bands in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~1600, 1580, 1470, 1450 | C=C and C=N stretch (aromatic rings) | Medium to Strong |

| ~1350-1300 | Asymmetric SO₂ stretch | Strong |

| ~1180-1140 | Symmetric SO₂ stretch | Strong |

| ~760, ~690 | C-H out-of-plane bend (aromatic) | Strong |

The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl group.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source.

-

Introduce the sample into the ion source.

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectral Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 219, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve cleavage of the C-S and S-N bonds. Key expected fragment ions include:

-

m/z 219: Molecular ion [C₁₁H₉NO₂S]⁺

-

m/z 141: Loss of the phenyl group [C₅H₄NSO₂]⁺

-

m/z 78: Pyridine radical cation [C₅H₅N]⁺

-

m/z 77: Phenyl cation [C₆H₅]⁺

The observation of these fragments would provide strong evidence for the proposed structure.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive and self-validating system for the characterization of this compound. The detailed analysis of the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns allows for the unambiguous identification and purity assessment of this important synthetic intermediate. Researchers and scientists can utilize this information as a reliable reference for their work in drug development and other areas of chemical science.

References

A Technical Guide to the Physical Properties of 2-(Phenylsulfonyl)pyridine for Drug Development Professionals

Introduction

2-(Phenylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a phenylsulfonyl group. With the chemical formula C₁₁H₉NO₂S, it presents as a white crystalline solid and serves as a vital intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] For researchers in drug development, a thorough understanding of the compound's physical properties is not merely academic; it is a foundational requirement for process optimization, purity assessment, formulation design, and regulatory compliance.

This guide provides an in-depth analysis of two core physical properties of this compound: its melting point and solubility. We will explore reported data, present authoritative, step-by-step protocols for their experimental determination, and explain the scientific rationale behind these methodologies. The objective is to equip scientists and researchers with the necessary knowledge to accurately characterize this compound, ensuring reproducibility and integrity in their work.

Part 1: Melting Point Analysis of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental and highly sensitive indicator of purity. For a pure compound, the melting range is typically sharp and narrow, whereas impurities tend to depress and broaden this range.[2] Therefore, accurate melting point determination is a critical first step in verifying the identity and purity of a synthesized or procured batch of this compound.

Reported Melting Point Data

A review of available chemical literature and supplier data reveals a notable discrepancy in the reported melting point for this compound. This variation underscores the importance of independent experimental verification.

| Reported Melting Point (°C) | Source |

| 93-95 °C | ChemicalBook[3] |

| 130-135 °C | ChemBK[1] |

Expert Insight: Such a significant difference may be attributable to variations in sample purity or the existence of different polymorphic forms of the compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact physical properties, including melting point and solubility. The narrower range of 93-95 °C suggests a potentially purer sample compared to the broader 130-135 °C range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a universally accepted and reliable technique for determining the melting point of a solid organic compound, as detailed in various pharmacopeias.[4]

Causality Behind the Protocol: This protocol is designed to achieve a slow, controlled heating rate as the sample approaches its melting point. A rapid temperature ramp can lead to an erroneously high and broad reading due to a lag between the thermometer and the sample. The use of a preliminary "rough" measurement optimizes for time while the subsequent slow ramp ensures high accuracy.[5]

Step-by-Step Methodology:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer. Dry the this compound powder, for instance, in a vacuum desiccator over a desiccant like silica gel for 24 hours.[4][6]

-

Capillary Loading: Load the powdered sample into a glass capillary tube (one end sealed) by tapping the open end into the powder. Invert the tube and tap it gently on a hard surface to compact the sample into a column of 2-3 mm at the bottom.[4][5]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rough Melting Point Determination: To save time, first perform a rapid determination by heating at a rate of 4-5 °C per minute to establish an approximate melting temperature.[5]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point. Using a fresh capillary, begin heating again. Once the temperature is within 15 °C of the rough melting point, reduce the heating rate to a slow and steady 1-2 °C per minute.[4][5] This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Record two temperatures:

-

Reporting: The result is reported as the melting range, T₁ – T₂. For a highly pure sample, this range should be less than 2 °C. The procedure should be repeated at least once with a fresh sample to ensure the results are consistent.[5]

Trustworthiness and Self-Validation: To ensure the trustworthiness of the results, the melting point apparatus must be regularly calibrated using certified reference standards with known melting points.[4] This validates the instrument's temperature accuracy.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Solubility Profile of this compound

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug development.[7][8] It directly influences the choice of solvents for synthesis and purification, and more importantly, it impacts drug formulation strategies and bioavailability.

Reported Qualitative Solubility Data

Quantitative solubility data for this compound is not widely published. However, qualitative descriptions are available from chemical suppliers and databases.

| Solvent | Solubility | Source |

| Alcohol | Soluble | ChemBK[1] |

| Ether | Soluble | ChemBK[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemBK[1], EvitaChem[9] |

| Methanol | Soluble | EvitaChem[9] |

Expert Insight: The reported solubility in polar organic solvents like alcohols and DMSO is consistent with the structure of this compound, which contains polar sulfonyl (SO₂) and pyridine nitrogen groups capable of hydrogen bonding and dipole-dipole interactions.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10][11] It provides the most reliable measurement for formulation and biopharmaceutical classification.

Causality Behind the Protocol: This method is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving thermodynamic equilibrium. Agitation ensures maximum contact between the solute and solvent, while a prolonged equilibration time (e.g., 24-48 hours) is necessary to ensure this steady state is truly reached.[10] Subsequent analysis of the clear supernatant provides the concentration at saturation.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a vial containing a precise volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[10]

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a defined period, typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a syringe filter (e.g., 0.45 µm, preferably PTFE to minimize drug binding).[12]

-

Quantification:

-

Accurately prepare a dilution of the clear, filtered saturated solution using a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated, specific analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[11]

-

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.

Trustworthiness and Self-Validation: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant across the later time points, it confirms that equilibrium has been reached.[10] Additionally, the pH of aqueous solutions should be measured before and after the experiment, as it can significantly affect the solubility of compounds with ionizable groups like a pyridine ring.[10]

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion

This compound is a crystalline solid with a reported melting point ranging from 93 °C to 135 °C and established solubility in common polar organic solvents. The discrepancy in melting point data highlights the absolute necessity for rigorous, in-house verification of physical properties to control for purity and potential polymorphism.

For professionals in drug development, employing standardized and validated protocols, such as the capillary method for melting point and the shake-flask method for solubility, is non-negotiable. These methods provide the accurate and reliable data required for informed decision-making throughout the research and development pipeline, from synthetic chemistry and purification to final formulation design.

References

- 1. chembk.com [chembk.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. uspnf.com [uspnf.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. Buy 2-[(Phenylsulfonyl)methyl]pyridine (EVT-8921920) | 1620-50-4 [evitachem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

The Versatility of 2-(Phenylsulfonyl)pyridine in Modern Organic Synthesis: A Guide to Application and Protocol

In the landscape of contemporary organic synthesis, the strategic use of directing and protecting groups is paramount for achieving high efficiency, selectivity, and molecular complexity. Among the arsenal of tools available to the modern chemist, 2-(Phenylsulfonyl)pyridine has emerged as a remarkably versatile and powerful scaffold. Its unique electronic and steric properties, stemming from the interplay between the electron-deficient pyridine ring and the sulfonyl moiety, enable a diverse range of synthetic transformations. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The 2-Pyridylsulfonyl Group as a Traceless and Modifiable Directing Group in C-H Functionalization

The pyridine moiety within the this compound framework serves as an effective directing group for transition metal-catalyzed C-H bond functionalization.[1] This strategy allows for the regioselective introduction of various functional groups at positions that would be otherwise difficult to access.

Palladium-Catalyzed Ortho-Alkenylation of Phenols

The 2-pyridylsulfonyl group can be employed as a directing group for the ortho-alkenylation of phenols, providing a direct route to valuable ortho-alkenyl phenol motifs. These structures are precursors to important heterocyclic compounds such as benzofurans.[2]

The catalytic cycle, depicted below, is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The pyridine nitrogen coordinates to the palladium(II) catalyst, bringing the metal center in proximity to the ortho-C-H bond of the phenyl ring. This facilitates the C-H activation step to form a six-membered palladacycle intermediate. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination furnish the ortho-alkenylated product and regenerate the active palladium catalyst.[3]

Figure 1. Proposed Catalytic Cycle for Ortho-Alkenylation.

This protocol is a representative example for the palladium-catalyzed ortho-alkenylation of a phenol derivative using a 2-pyridylsulfonyl directing group.[4]

Materials:

-

2-(Phenylsulfonyl)phenol derivative (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Potassium persulfate (K₂S₂O₈) (2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.1 M)

-

Oven-dried 15 mL screw-capped vial with a Teflon-lined cap

-

Magnetic stir bar

Procedure:

-

To the oven-dried 15 mL screw-capped vial, add the 2-(phenylsulfonyl)phenol derivative (0.2 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and potassium persulfate (108 mg, 0.4 mmol, 2.0 equiv).

-

Add a magnetic stir bar to the vial.

-

Under a nitrogen or argon atmosphere, add 1,2-dichloroethane (2 mL).

-

Add the alkene (e.g., n-butyl acrylate, 51.2 mg, 0.4 mmol, 2.0 equiv).

-

Seal the vial tightly with the Teflon-lined cap.

-

Place the reaction vial in a preheated oil bath at 120 °C and stir vigorously for 12 hours.

-

After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of water.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically starting from 20:1) to afford the desired ortho-alkenylated product.

Self-Validation:

-

TLC Analysis: Monitor the reaction progress by TLC. The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.

-

Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The ¹H NMR spectrum should show the characteristic signals of the newly introduced alkenyl group at the ortho position.

Ruthenium-Catalyzed Meta-Sulfonylation of 2-Phenylpyridines

A fascinating switch in regioselectivity is observed when employing a ruthenium catalyst. Instead of the expected ortho-functionalization, the 2-pyridyl directing group facilitates a meta-sulfonylation of 2-phenylpyridines.[5][6] This provides a unique and powerful method for accessing meta-substituted biaryls, which are challenging to synthesize via traditional methods.[1]

The proposed mechanism involves the formation of a stable cycloruthenated intermediate. The 2-pyridyl group directs the ruthenium catalyst to the ortho-C-H bond, forming a Ru-Caryl σ-bond. This cyclometalation induces a strong para-directing effect, activating the position para to the newly formed Ru-C bond (which is meta to the pyridyl directing group) towards electrophilic aromatic substitution with a sulfonyl chloride.[3][5][6]

Figure 2. Proposed Pathway for Meta-Sulfonylation.

The following protocol details the ruthenium-catalyzed meta-sulfonylation of 2-phenylpyridine.[1]

Materials:

-

2-Phenylpyridine (1.0 equiv)

-

p-Toluenesulfonyl chloride (1.5 equiv)

-

[Ru(p-cymene)Cl₂]₂ (2.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (or another suitable solvent like mesitylene)

-

Schlenk tube or sealed reaction vessel

-

Magnetic stir bar

Procedure:

-

To a Schlenk tube, add 2-phenylpyridine (1.0 mmol), p-toluenesulfonyl chloride (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 3 mL of anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 115 °C.

-

Stir the reaction mixture for 15 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the meta-sulfonylated product.

Self-Validation:

-

Yield and Purity: The isolated yield of the meta-product should be consistent with reported values. Purity should be assessed by ¹H NMR and HPLC analysis.

-

Regioselectivity: The key validation is the confirmation of meta-sulfonylation. This can be unequivocally determined by ¹H and ¹³C NMR spectroscopy, and if necessary, by single-crystal X-ray diffraction of a suitable derivative.

Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling

The this compound scaffold can be elaborated into biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials, through Suzuki-Miyaura cross-coupling reactions.[7][8] The sulfonyl group can act as a leaving group under specific catalytic conditions, or the pyridine ring can be functionalized with a boronic acid or ester for coupling.

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or pseudohalide), forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.[5][9]

Figure 3. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a pyridine-2-sulfonyl fluoride with a hetero(aryl) boronic acid.[7]

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 equiv)

-

Hetero(aryl) boronic acid (1.5 equiv)

-

Pd(dppf)Cl₂ (10 mol%)

-

Sodium phosphate (Na₃PO₄) (3.0 equiv)

-

Dioxane

-

Capped 1-dram vial

-

Magnetic stir bar

Procedure:

-

To a 1-dram vial, add pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 equiv), the hetero(aryl) boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and sodium phosphate (0.9 mmol, 3.0 equiv).

-

Add a magnetic stir bar.

-

Add 1.0 mL of dioxane to the vial.

-

Seal the vial with a cap.

-

Place the reaction vial in a preheated heating block or oil bath at 65-100 °C.

-

Stir the reaction mixture for the specified time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Wash the silica gel with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 2-arylpyridine.

Self-Validation:

-

Reaction Monitoring: The disappearance of the starting materials and the appearance of the product can be monitored by TLC or LC-MS.

-

Product Characterization: The structure of the purified biaryl product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

The 2-Pyridylsulfonyl Group as a Conveniently Removable Protecting Group for Amines

Beyond its role as a directing group, the 2-pyridylsulfonyl moiety serves as an excellent protecting group for primary and secondary amines. The resulting sulfonamides are typically stable, crystalline solids. A key advantage of this protecting group is its facile cleavage under mild reductive conditions, which are often orthogonal to many other protecting group strategies.[1]

This protocol outlines the deprotection of a 2-pyridylsulfonamide using magnesium in methanol.[1]

Materials:

-

N-(2-pyridylsulfonyl)amine (1.0 equiv)

-

Magnesium turnings (Mg) (excess, e.g., 10-20 equiv)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice-water bath

Procedure:

-

Dissolve the N-(2-pyridylsulfonyl)amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the magnesium turnings to the stirred solution. The reaction is exothermic, and hydrogen gas will be evolved. Ensure adequate ventilation.

-

Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitor by TLC). The reaction time can vary from a few minutes to several hours depending on the substrate.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Filter the mixture to remove any remaining magnesium and magnesium salts.

-

Wash the solid residue with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

-

If necessary, purify the amine by column chromatography or distillation.

Self-Validation:

-

Complete Deprotection: TLC analysis should show the complete consumption of the starting sulfonamide and the formation of a more polar spot corresponding to the free amine.

-

Spectroscopic Confirmation: The ¹H NMR spectrum of the product should show the absence of the signals corresponding to the 2-pyridylsulfonyl group and the appearance of N-H protons (if applicable, which may be exchangeable with D₂O). Mass spectrometry will confirm the expected molecular weight of the deprotected amine.

Conclusion

This compound is a multifaceted and indispensable tool in the modern organic chemist's toolkit. Its ability to function as a regiocontrolling directing group in C-H functionalization, a precursor in cross-coupling reactions, and a readily cleavable protecting group for amines underscores its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials. The self-validating nature of the described protocols, coupled with an understanding of the underlying reaction mechanisms, will enable scientists to confidently and efficiently incorporate these powerful transformations into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PdII‐Catalyzed C(alkenyl)−H Activation Facilitated by a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Phenylsulfonyl)pyridine in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 2-(Phenylsulfonyl)pyridine as a Synthetic Intermediate

This compound is a white crystalline solid with the chemical formula C₁₁H₉NO₂S that has emerged as a critical building block in modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the construction of complex molecular architectures.[1] The strategic placement of the phenylsulfonyl group at the 2-position of the pyridine ring renders the molecule susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound and offers a detailed experimental protocol for its application in a representative cross-coupling reaction.

Mechanistic Insights: The Electron-Deficient Nature of the Pyridine Ring and the Role of the Phenylsulfonyl Group

The reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing phenylsulfonyl group at the 2-position. This electronic arrangement makes the C2 carbon of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

In the context of nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, such as a thiol, attacks the C2 carbon, leading to the formation of a stabilized intermediate known as a Meisenheimer-Jackson complex.[2] The exceptional stability of the departing phenylsulfinate anion makes the phenylsulfonyl group an excellent leaving group, driving the reaction towards the formation of the substituted product. The reactivity of 2-sulfonylpyridines in SNAr reactions can be finely tuned by altering the electronic properties of the pyridine ring, making them a versatile tool for applications such as the selective modification of cysteine residues in proteins.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound can act as an electrophilic coupling partner. The C-S bond of the sulfone can be activated by a palladium catalyst, enabling the formation of a new carbon-carbon bond with an organoboron reagent. While the direct use of aryl sulfones as coupling partners is less common than that of aryl halides, related compounds like pyridine-2-sulfonyl fluorides have been shown to be effective in such transformations.[2] Similarly, allylsulfonyl pyridines, which function as pyridine sulfinate salt precursors, readily participate in palladium-catalyzed cross-coupling reactions with aryl halides. This demonstrates the synthetic equivalence and utility of the 2-sulfonylpyridine moiety as a reactive handle for C-C bond formation.

Application Protocol: Palladium-Catalyzed Cross-Coupling of a 2-Sulfonylpyridine Derivative

This protocol details a representative palladium-catalyzed cross-coupling reaction adapted from a procedure for a 2-allylsulfonyl pyridine, which serves as an excellent functional equivalent for this compound in this context. This reaction exemplifies the formation of a 2-arylpyridine, a common structural motif in medicinal chemistry.

Experimental Workflow Diagram

Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | >98% | Sigma-Aldrich |

| 4-Anisylboronic acid | >98% | Combi-Blocks |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |

| Methyldi-tert-butylphosphine hydrotetrafluoroborate (PtBu₂Me·HBF₄) | >98% | Acros Organics |

| Cesium carbonate (Cs₂CO₃) | Anhydrous, >99% | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific |

| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker |

| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Silica gel | 230-400 mesh | Sorbent Technologies |

| Ethyl acetate | HPLC grade | VWR |

| Hexanes | HPLC grade | VWR |

Step-by-Step Protocol

-

Reaction Setup:

-

To a pressure-resistant reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 438 mg, 2.0 mmol), 4-anisylboronic acid (1.5 equiv., 456 mg, 3.0 mmol), palladium(II) acetate (5 mol%, 22.4 mg, 0.1 mmol), methyldi-tert-butylphosphine hydrotetrafluoroborate (10 mol%, 50 mg, 0.2 mmol), and cesium carbonate (2.0 equiv., 1.30 g, 4.0 mmol).

-

Seal the tube with a septum and purge with dry nitrogen gas for 10 minutes.

-

Using a syringe, add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the reaction tube.

-

-

Reaction Execution:

-

Place the reaction tube in a preheated oil bath at 150 °C.

-

Stir the reaction mixture vigorously for 17 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

After 17 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by carefully adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 2-(4-methoxyphenyl)pyridine.

-

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes & Protocols: The Strategic Utility of 2-(Phenylsulfonyl)pyridine in Pharmaceutical and Agrochemical Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular targets. 2-(Phenylsulfonyl)pyridine has emerged as a cornerstone reagent, a versatile building block whose unique electronic and structural properties are leveraged in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by field-proven protocols. We will dissect the causality behind its reactivity, from its role as a superior leaving group in cross-coupling reactions to its function as a foundational scaffold for bioactive molecules. Detailed, self-validating experimental procedures are provided for key transformations, offering researchers and process chemists a practical toolkit for harnessing the full potential of this pivotal intermediate.

The Chemical Chameleon: Understanding the Versatility of this compound

At its core, the utility of this compound (CAS No. 24244-60-8) stems from a synergistic interplay between its two constituent moieties. The pyridine ring, with its nitrogen atom, acts as both a coordinating ligand for metal catalysts and an activating group, while the phenylsulfonyl group is a potent electron-withdrawing group and an excellent nucleofuge (leaving group). This duality makes it an indispensable tool for medicinal and agricultural chemists.[2]

Its primary roles in synthesis can be categorized as:

-

A Stable Precursor and Intermediate: It serves as a crucial building block for more complex molecules, particularly active pharmaceutical ingredients (APIs) and pesticides.[1][2]

-

An Activated Substrate for Nucleophilic Substitution: The sulfonyl group strongly activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).

-

A Precursor to Superior Leaving Groups: Conversion of alcohols to 2-pyridinesulfonate esters creates highly effective leaving groups for a range of transformations, including cross-coupling reactions.[3]

-

A Platform for Advanced Reagents: Derivatization, such as the introduction of a difluoromethyl group, creates specialized reagents for modern synthetic challenges like fluorination.[4][5]

Applications in Pharmaceutical Synthesis

The demand for high-purity this compound is consistently high from the pharmaceutical sector, where it is a key intermediate for creating APIs.[2] Its structural features allow for the precise construction of medicinally relevant scaffolds.

A Superior Leaving Group for Cross-Coupling Reactions

Traditional cross-coupling reactions often rely on aryl halides or triflates. However, the 2-pyridinesulfonate group, easily prepared from the corresponding alcohol, has proven to be a highly effective leaving group, particularly in challenging couplings of unactivated secondary alkyl carbons. The coordinating ability of the pyridyl nitrogen is the causal factor for this enhanced reactivity, as it facilitates the crucial steps in the catalytic cycle.[3]

Investigation into copper-catalyzed coupling reactions with Grignard reagents revealed that secondary alkyl 2-pyridinesulfonates react rapidly (often in under an hour) and with complete inversion of stereochemistry, a hallmark of an SN2-type mechanism.[3] This contrasts sharply with the harsher conditions and longer reaction times required for traditional tosylate leaving groups.[3]

Gateway to Fluorinated Molecules: The Julia-Kocienski Reaction

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. The gem-difluoroalkenyl group is a well-known bioisostere of the carbonyl group.[4] Difluoromethyl 2-pyridyl sulfone has emerged as a robust and highly efficient reagent for the deoxygenative gem-difluoroolefination of aldehydes and ketones, a transformation known as the Julia-Kocienski olefination.[4][5]

The causality behind its success lies in the stability of the key fluorinated sulfinate intermediate, which can be observed and trapped experimentally.[5] The 2-pyridyl group is critical for facilitating both the initial nucleophilic addition and the subsequent elimination steps that form the desired olefin.

Applications in Agrochemical Synthesis

Pyridine-based compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides.[6][7] The this compound scaffold provides a robust starting point for the synthesis of novel pesticides, allowing for diversification and optimization of biological activity.[2][6]

The synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethyl-sulfonamide derivatives, for example, has led to compounds with potent fungicidal activity against Botrytis cinerea, in some cases exceeding that of commercial fungicides.[8] The core sulfonyl pyridine structure is amenable to a wide range of modifications, enabling the exploration of structure-activity relationships to develop next-generation crop protection agents.

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear steps, causality for specific conditions, and expected outcomes.

Protocol 1: Green Synthesis of this compound via Tandem SNAr/Oxidation

This protocol, adapted from a process developed at Eli Lilly and Company, provides an environmentally friendly and high-yielding synthesis of the title compound from inexpensive starting materials.[9] The causality for its success is the tandem nature of the reaction, where a nucleophilic aromatic substitution (SNAr) is immediately followed by an in-situ oxidation, avoiding the isolation of the intermediate sulfide and minimizing waste.

Materials:

-

2-Chloropyridine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloropyridine (1.0 equiv), thiophenol (1.05 equiv), and potassium carbonate (1.5 equiv) in DMF.

-

SNAr Reaction: Stir the mixture at 80 °C. The reaction progress can be monitored by TLC or LC-MS. The formation of the intermediate 2-(phenylthio)pyridine is typically complete within 2-4 hours. Causality: K₂CO₃ acts as a base to deprotonate thiophenol, generating the nucleophilic thiophenolate which displaces the chloride on the activated pyridine ring.

-

In-Situ Oxidation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of Oxone® (2.5 equiv) in water. Add the Oxone® solution dropwise to the reaction mixture, maintaining the temperature below 40 °C with an ice bath. Causality: Oxone® is a powerful, yet safe and inexpensive, oxidizing agent that converts the intermediate sulfide directly to the sulfone.

-

Work-up and Isolation: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. Pour the reaction mixture into water, which will precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The resulting this compound is often of high purity (>99%), but can be further purified by recrystallization from ethanol if necessary.[9]

| Parameter | Condition | Rationale |

| Solvent | DMF | Aprotic polar solvent, ideal for SNAr reactions. |

| Base | K₂CO₃ | Sufficiently strong to deprotonate thiophenol without side reactions. |

| Oxidant | Oxone® | Effective, water-soluble, and environmentally benign. |

| Expected Yield | 86% | Based on reported literature.[9] |

| Purity | >99% | Typically achieved without chromatography.[9] |

Protocol 2: Copper-Catalyzed Coupling of a Secondary Alkyl 2-Pyridinesulfonate with a Grignard Reagent

This protocol demonstrates the use of a 2-pyridinesulfonate as a superior leaving group for forming a C(sp³)–C(sp²) bond under mild, copper-catalyzed conditions.[3]

Materials:

-

Secondary alkyl 2-pyridinesulfonate (1.0 equiv)

-

Aryl or Heteroaryl Grignard Reagent (e.g., PhMgCl, 1.5 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve the secondary alkyl 2-pyridinesulfonate (1.0 equiv) and Cu(OTf)₂ (0.05 equiv) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature helps control the reactivity of the organometallic reagent and improves selectivity.

-

Grignard Addition: Add the Grignard reagent (1.5 equiv) dropwise to the stirred solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction is typically very fast and can be complete in under 1 hour. Monitor progress by TLC, quenching small aliquots with saturated NH₄Cl solution. Causality: The 2-pyridyl group of the sulfonate coordinates to the copper and/or magnesium, accelerating the reductive elimination/transmetalation steps of the catalytic cycle.[3]

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cross-coupled product.

| Parameter | Condition | Rationale |

| Catalyst | Cu(OTf)₂ | Inexpensive and highly effective copper source. |

| Leaving Group | 2-Pyridinesulfonate | Superior reactivity due to coordinating pyridyl nitrogen.[3] |

| Temperature | 0 °C | Ensures controlled reaction and high selectivity. |

| Reaction Time | < 1 hour | Significantly faster than with other sulfonate leaving groups.[3] |

| Stereochemistry | Complete Inversion | Indicative of an SN2-type pathway.[3] |

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application of 2-(Phenylsulfonyl)pyridine as a Leaving Group: A Comprehensive Guide for Synthetic Chemists

Introduction: The Unique Advantages of the 2-Pyridylsulfonyl Moiety

In the landscape of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of a chemical transformation. The 2-(Phenylsulfonyl)pyridine moiety has emerged as a particularly effective leaving group in a variety of reactions, most notably in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Its utility stems from a unique combination of electronic properties and the ability of the pyridine nitrogen to act as a coordinating atom.